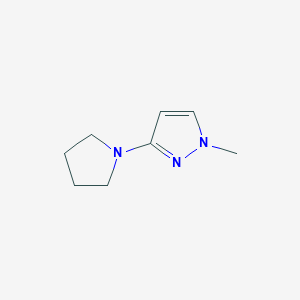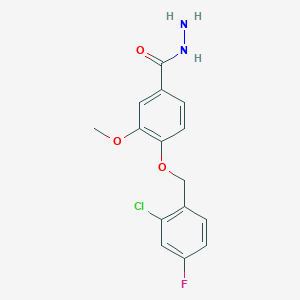
4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide is a chemical compound that features a benzohydrazide core substituted with a 2-chloro-4-fluorobenzyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide typically involves the reaction of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
Uniqueness
4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H14ClFN2O3 |
|---|---|
Molekulargewicht |
324.73 g/mol |
IUPAC-Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzohydrazide |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-14-6-9(15(20)19-18)3-5-13(14)22-8-10-2-4-11(17)7-12(10)16/h2-7H,8,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
VPRGXNUVQGADQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NN)OCC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


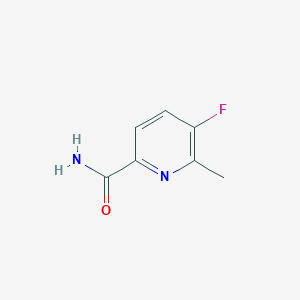




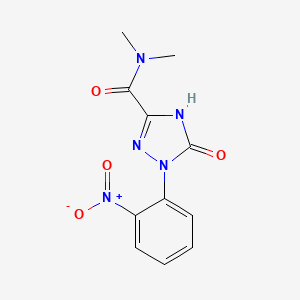
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

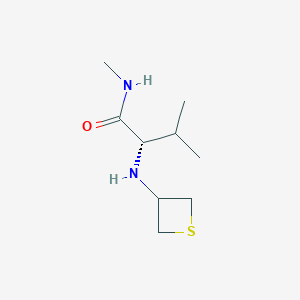
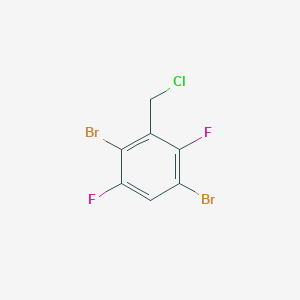
![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
